molecular formula C6H7F3O2 B3058099 Ethyl 2-(trifluoromethyl)prop-2-enoate CAS No. 87769-68-4

Ethyl 2-(trifluoromethyl)prop-2-enoate

Cat. No.: B3058099
CAS No.: 87769-68-4
M. Wt: 168.11 g/mol
InChI Key: WFGNYCOGRUOTEB-UHFFFAOYSA-N
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Description

Ethyl 2-(trifluoromethyl)prop-2-enoate is an organic compound with the molecular formula C6H7F3O2 It is characterized by the presence of a trifluoromethyl group attached to a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(trifluoromethyl)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acrylate with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(trifluoromethyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of trifluoromethylacrylic acid.

    Reduction: Formation of ethyl 2-(trifluoromethyl)prop-2-enol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(trifluoromethyl)prop-2-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-(trifluoromethyl)prop-2-enoate involves its interaction with various molecular targets. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

  • Methyl 2-(trifluoromethyl)prop-2-enoate
  • Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoate

Comparison: this compound is unique due to its specific ester and trifluoromethyl functionalities, which confer distinct reactivity and stability compared to similar compounds. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications.

Properties

IUPAC Name

ethyl 2-(trifluoromethyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c1-3-11-5(10)4(2)6(7,8)9/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGNYCOGRUOTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466074
Record name Ethyl 2-(trifluoromethyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87769-68-4
Record name Ethyl 2-(trifluoromethyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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